5-Fluoro-1,3-dimethyluracil

Descripción general

Descripción

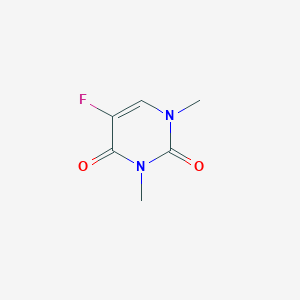

5-Fluoro-1,3-dimethyluracil (5-FDMU) is an antineoplastic drug . When photoirradiated, it yields the trans-anti cyclobutane dimer and the cis-syn cyclobutane dimer .

Synthesis Analysis

The oxidation of 5-fluoro-1,3-dimethyluracil (5-FDMU) with m-chloroperbenzoic acid has been described . On photoirradiation, 5-fluoro-1,3-dimethyluracil yields the trans-anti cyclobutane dimer and the cis-syn cyclobutane dimer . UV irradiation of 5-FDMU and naphthalene in a protic medium affords 5-(1-naphthyl)uracil, while in aprotic media it undergoes stereoselective 1,4-cycloaddition reaction to give a barrelene derivative .Molecular Structure Analysis

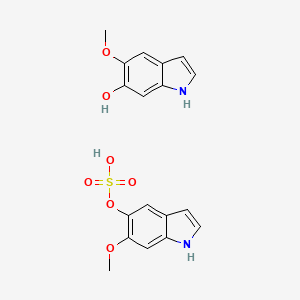

The empirical formula of 5-Fluoro-1,3-dimethyluracil is C6H7FN2O2 . The molecular weight is 158.13 . The SMILES string is CN1C=C(F)C(=O)N©C1=O .Chemical Reactions Analysis

On photoirradiation, 5-fluoro-1,3-dimethyluracil yields the trans-anti cyclobutane dimer and the cis-syn cyclobutane dimer . UV irradiation of 5-FDMU and naphthalene in a protic medium affords 5-(1-naphthyl)uracil, while in aprotic media it undergoes stereoselective 1,4-cycloaddition reaction to give a barrelene derivative .Physical And Chemical Properties Analysis

The melting point of 5-Fluoro-1,3-dimethyluracil is 132-134 °C (lit.) . The molecular weight is 158.13 . The SMILES string is CN1C=C(F)C(=O)N©C1=O .Aplicaciones Científicas De Investigación

Anticancer Drug Detection

5-Fluorouracil (5-FU), a derivative of 5-Fluoro-1,3-dimethyluracil, is an effective anticancer drug widely used in the world . To improve therapy efficiency and reduce side effects, it is very important to frequently detect the concentration of 5-FU in blood samples of patients . A new type of lateral flow immunochromatographic assay (LFIA) based on surface-enhanced Raman scattering (SERS) for ultrasensitive and specific detection of 5-FU in blood samples was developed .

Treatment of Solid Tumors

5-FU is used widely as an anticancer drug to treat solid cancers, such as colon, breast, rectal, and pancreatic cancers . Its clinical application is limited because 5-FU has gastrointestinal and hematological toxicity . Many groups are searching for prodrugs with functions that are tumor selective in their delivery and can be activated to improve the clinical utility of 5-FU as an important cancer chemotherapeutic agent .

Radiation- and Photo-induced Activation

UV and ionizing radiation can cause chemical reactions in a localized area of the body, and these have been applied in the development of site-specific drug activation and sensitization . In this context, 5-FU prodrugs are being developed that are activated site specifically by UV light and ionizing radiation in the tumor microenvironment .

Synthesis of Tetrahydronaphthocyclobuta [1,2- d ]pyrimidinediones

5-Fluoro-1,3-dimethyluracil may be used as a starting material in the regioselective synthesis of tetrahydronaphthocyclobuta [1,2- d ]pyrimidinediones .

Synthesis of 5-bis (ethoxycarbonyl)methyl-1,3-dimethyluracil

5-Fluoro-1,3-dimethyluracil can also be used to synthesize 5-bis (ethoxycarbonyl)methyl-1,3-dimethyluracil .

Synthesis of Highly Conjugated Propenylidene Derivatives

Another application of 5-Fluoro-1,3-dimethyluracil is in the synthesis of new highly conjugated propenylidene derivatives via aromatic Paterno-Buchi type cycloaddition with 1-methoxynaphthalene .

Mecanismo De Acción

Target of Action

5-Fluoro-1,3-dimethyluracil (5-FDMU) is a fluorinated derivative of pyrimidines . Its primary target is the nucleotide synthetic enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a potential target for antimetabolite chemotherapy .

Mode of Action

5-FDMU works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules, such as DNA and RNA, thereby inhibiting their normal function . The mechanism of cytotoxicity of 5-FDMU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of TS .

Biochemical Pathways

The primary cytotoxic effect of 5-FDMU is believed to result from the binding of 5-FDMU to TS, thereby resulting in inhibition of DNA synthesis and induction of programmed cell death . Understanding these metabolic pathways provides opportunities to optimize fluoropyrimidine chemotherapy by selecting those tumors most likely to respond to therapy .

Pharmacokinetics

5-FDMU is poorly absorbed after oral administration, with erratic bioavailability . Following parenteral administration, there is rapid distribution of the drug and rapid elimination with an apparent terminal half-life of approximately 8 to 20 minutes . The rapid elimination is primarily due to swift catabolism of 5-FDMU in the liver .

Result of Action

The result of 5-FDMU’s action is the inhibition of DNA synthesis, which leads to the induction of programmed cell death . This makes 5-FDMU an effective antineoplastic drug .

Action Environment

The action of 5-FDMU can be influenced by environmental factors such as light. On photoirradiation, 5-FDMU yields the trans-anti cyclobutane dimer and the cis-syn cyclobutane dimer . UV irradiation of 5-FDMU and naphthalene in a protic medium affords 5-(1-naphthyl)uracil, while in aprotic media it undergoes stereoselective 1,4-cycloaddition reaction to give a barrelene derivative .

Safety and Hazards

Direcciones Futuras

5-Fluoro-1,3-dimethyluracil may be used as starting material in the following processes: Regioselective synthesis of tetrahydronaphthocyclobuta [1,2-d]pyrimidinediones . To synthesize 5-bis(ethoxycarbonyl)methyl-1,3-dimethyluracil . To synthesize new highly conjugated propenylidene derivatives via aromatic Paterno-Buchi type cycloaddition with 1-methoxynaphthalene .

Propiedades

IUPAC Name |

5-fluoro-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEWVRFHURYTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321675 | |

| Record name | 5-Fluoro-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1,3-dimethyluracil | |

CAS RN |

3013-92-1 | |

| Record name | NSC379683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The molecular formula of 5-FDMU is C6H7FN2O2, and its molecular weight is 158.13 g/mol. []

A: 5-FDMU exhibits fascinating photochemical reactivity. Upon UV irradiation, it can undergo either 1,2- or 1,4-cycloaddition reactions with various substrates, particularly naphthalene derivatives. [, , , , ]

A: The reaction conditions play a crucial role in determining the preferred mode of cycloaddition. For instance, in the presence of piperylene, 1,2-cycloaddition is favored. Conversely, prolonged UV irradiation in acetonitrile leads to the predominance of the 1,4-cycloaddition product. [, ] Additionally, the substituents on the naphthalene ring can also influence the reaction pathway. [, ]

A: UV irradiation of 5-FDMU with 1-acetonaphthone yields both cis and trans isomers of ethenobenzoquinazoline derivatives via a 1,4-cycloaddition pathway. Interestingly, the cis isomer is less stable and reverts to the starting materials more readily than the trans isomer. []

A: While 5-FDMU itself does not show significant self-assembly tendencies, its parent compound, 5-fluorouracil (5-FU), forms fibrils under physiological conditions due to strong hydrogen bonding. This difference highlights the impact of the N,N'-dimethyl substitution on the intermolecular interactions of these molecules. []

A: Various spectroscopic techniques, including UV-Vis and NMR, are routinely used to characterize and monitor 5-FDMU and its reaction products. Additionally, techniques like Knudsen effusion have been employed to determine thermodynamic properties such as sublimation enthalpy. [, ]

A: While both 5-FDMU and 5-FU can undergo oxidation reactions with reagents like sodium peroxodisulfate, their reaction products differ significantly. This difference underscores the influence of the N,N'-dimethyl substitution on the reactivity of the pyrimidine ring. [] Additionally, the nature of the halogen atom at the 5-position of the uracil ring also impacts the compound's properties. For instance, the sublimation enthalpies of 5-halouracil derivatives vary depending on the halogen atom, suggesting differences in intermolecular interactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

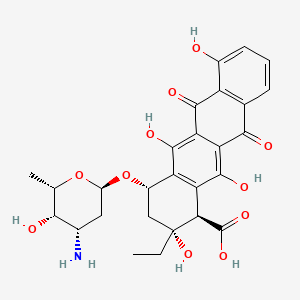

![(8R)-3-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B1219848.png)

![4-[[1-Oxo-2-(3-oxo-2-thiomorpholinyl)ethyl]amino]benzoic acid ethyl ester](/img/structure/B1219851.png)